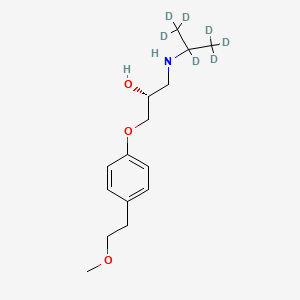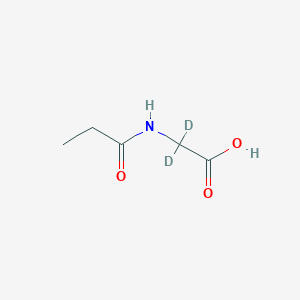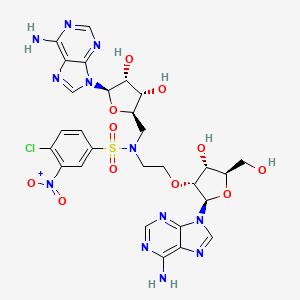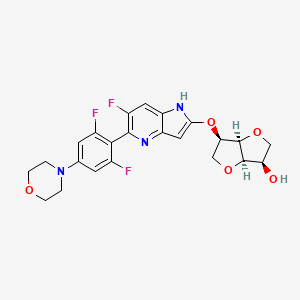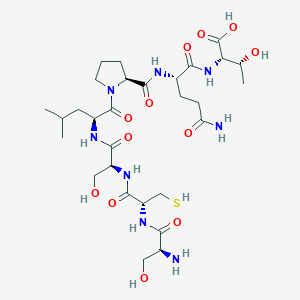
Dspe-peg36-dbco
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dspe-peg36-dbco is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dspe-peg36-dbco is synthesized through a series of chemical reactions involving polyethylene glycol and dibenzocyclooctyne (DBCO). The synthesis typically involves the following steps:
Activation of PEG: Polyethylene glycol is activated using a suitable activating agent.
Coupling with DBCO: The activated PEG is then coupled with DBCO under controlled conditions to form the final product
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The product is typically stored at -20°C for long-term stability .
Analyse Chemischer Reaktionen
Types of Reactions
Dspe-peg36-dbco undergoes various chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages.
Substitution Reactions: The compound can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
SPAAC Reactions: Typically carried out in aqueous or organic solvents at room temperature.
Substitution Reactions: Conducted using nucleophiles under mild conditions.
Major Products Formed
Triazole Linkages: Formed during SPAAC reactions.
Substituted Products: Formed during substitution reactions.
Wissenschaftliche Forschungsanwendungen
Dspe-peg36-dbco has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation
Biology: Employed in cell culture studies to investigate protein interactions and functions.
Medicine: Utilized in drug delivery systems and therapeutic research.
Industry: Applied in nanotechnology and new materials research.
Wirkmechanismus
Dspe-peg36-dbco functions as a linker in PROTACs, facilitating the degradation of target proteins by the ubiquitin-proteasome system. The DBCO group undergoes SPAAC reactions with azide-containing molecules, forming stable triazole linkages that enable the selective degradation of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dspe-peg4-dbco
- Dspe-peg12-dbco
- Dspe-peg24-dbco
Uniqueness
Dspe-peg36-dbco is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This makes it particularly useful in applications requiring enhanced solubility and stability .
Eigenschaften
Molekularformel |
C133H240N3O47P |
|---|---|
Molekulargewicht |
2664.3 g/mol |
IUPAC-Name |
[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C133H240N3O47P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-131(139)180-122-127(183-132(140)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)123-182-184(142,143)181-50-48-135-133(141)179-120-119-178-118-117-177-116-115-176-114-113-175-112-111-174-110-109-173-108-107-172-106-105-171-104-103-170-102-101-169-100-99-168-98-97-167-96-95-166-94-93-165-92-91-164-90-89-163-88-87-162-86-85-161-84-83-160-82-81-159-80-79-158-78-77-157-76-75-156-74-73-155-72-71-154-70-69-153-68-67-152-66-65-151-64-63-150-62-61-149-60-59-148-58-57-147-56-55-146-54-53-145-52-51-144-49-46-129(137)134-47-45-130(138)136-121-126-39-34-33-37-124(126)43-44-125-38-35-36-40-128(125)136/h33-40,127H,3-32,41-42,45-123H2,1-2H3,(H,134,137)(H,135,141)(H,142,143)/t127-/m0/s1 |
InChI-Schlüssel |
CEJUHYQCAPJHDI-UWMUHIHNSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


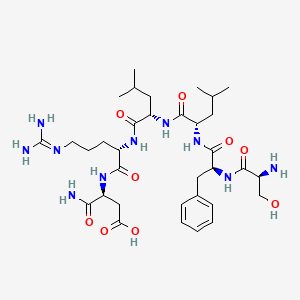
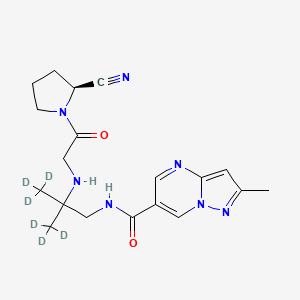
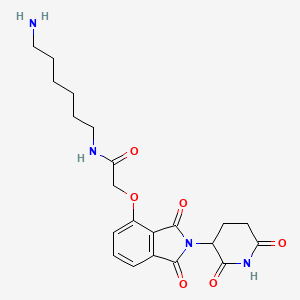
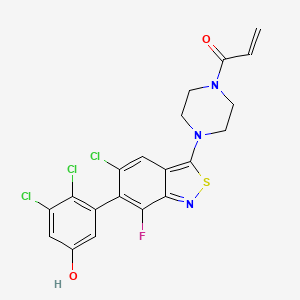
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
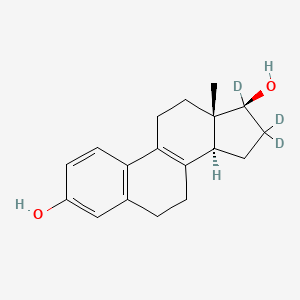
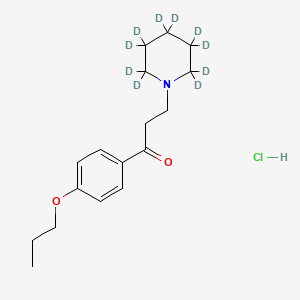
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)

